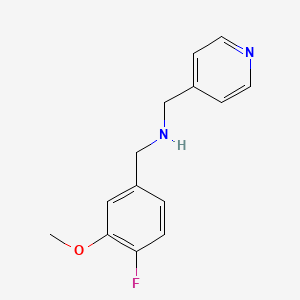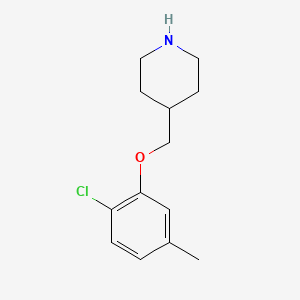
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
Overview
Description
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is an organic compound that features a benzyl group substituted with a fluorine atom and a methoxy group, as well as a pyridinylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzyl alcohol and pyridine-4-carboxaldehyde.
Reaction Conditions: The alcohol is first converted to the corresponding benzyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The benzyl chloride is then reacted with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride (NaH) to form the desired amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity, while the pyridinylmethylamine moiety can facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxybenzyl alcohol
- 4-Fluoro-3-methoxybenzyl chloride
- Pyridine-4-carboxaldehyde
Uniqueness
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the benzyl ring, along with the pyridinylmethylamine moiety, distinguishes it from other similar compounds and enhances its versatility in various applications.
Properties
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-18-14-8-12(2-3-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEJUGDOLGTEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163113.png)
![N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine](/img/structure/B3163119.png)
![4-[(3,4-Ethylenedioxyphenyl)azo]-morpholine](/img/structure/B3163132.png)
![1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B3163140.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine](/img/structure/B3163152.png)
![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)
![[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B3163171.png)
![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)
![[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine](/img/structure/B3163181.png)

